9-butyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
9-butyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a purine ring system
Preparation Methods
The synthesis of 9-butyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with substituted aldehydes or ketones, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
9-butyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 9-butyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and apoptosis . The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and triazolothiadiazines, which share structural similarities but differ in their substituents and biological activities . For example:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have shown diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazole-pyrimidine hybrids: These compounds exhibit neuroprotective and anti-neuroinflammatory activities.
The uniqueness of 9-butyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N6O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-butyl-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C19H22N6O3/c1-5-6-11-24-14-16(22(2)19(27)23(3)17(14)26)25-15(20-21-18(24)25)12-7-9-13(28-4)10-8-12/h7-10H,5-6,11H2,1-4H3 |
InChI Key |
DUVLYBXLEKSOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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